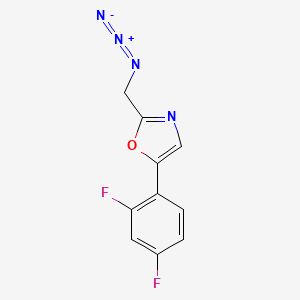

2-(Azidomethyl)-5-(2,4-difluorophenyl)oxazole

Description

Properties

IUPAC Name |

2-(azidomethyl)-5-(2,4-difluorophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N4O/c11-6-1-2-7(8(12)3-6)9-4-14-10(17-9)5-15-16-13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYZCTVHNPQAFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=CN=C(O2)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thermolysis of Vinyl Azides to Azirines

- Vinyl azides serve as the starting materials. Thermolysis at elevated temperatures (130–150 °C) in solvents like acetone converts vinyl azides into azirine intermediates.

- Batch experiments show that at 150 °C, the reaction proceeds rapidly (within 1 minute) and with high purity (>99%), making this temperature optimal for azirine formation.

| Entry | Temperature (°C) | Conversion (%) | Purity (%) |

|---|---|---|---|

| 1 | 130 | 88 | >99 |

| 2 | 140 | 97 | >99 |

| 3 | 150 | >99 | >99 |

Table 1: Thermolysis of vinyl azide to azirine in batch conditions (0.5 M in acetone, 0.5 mL volume).

Nucleophilic Substitution with Sodium Azide

- The 2-(bromomethyl)oxazole intermediate is treated with aqueous sodium azide solution in the presence of a base such as DIPEA (N,N-diisopropylethylamine) to substitute the bromide with azide, producing 2-(azidomethyl)oxazole.

- Reaction conditions optimized include room temperature to 50 °C with reaction times around 5 minutes, achieving conversions up to 92%.

- Continuous-flow integration allows direct combination of reagents streams, improving safety and yield.

Continuous-Flow Integrated Process

A continuous multistep flow reactor setup integrates all three steps:

- Step 1: Vinyl azide thermolysis at 150 °C under pressure (250 psi) to form azirine.

- Step 2: Mixing with bromoacetyl bromide at 30 °C to form 2-(bromomethyl)oxazole.

- Step 3: Addition of aqueous NaN₃ and DIPEA at 50 °C to yield 2-(azidomethyl)oxazole.

This integrated process achieves short overall residence times (7–9 minutes) and good overall yields, while avoiding isolation of unstable intermediates.

| Step | Reaction | Temperature (°C) | Pressure (psi) | Residence Time (min) | Notes |

|---|---|---|---|---|---|

| 1 | Vinyl azide → Azirine | 150 | 250 | ~1 | Thermolysis in acetone |

| 2 | Azirine + Bromoacetyl bromide → 2-(bromomethyl)oxazole | 30 | 75 | ~2 | No base required |

| 3 | Halide substitution with NaN₃ + DIPEA → 2-(azidomethyl)oxazole | 50 | 75 | ~5 | Avoid hydrazoic acid |

Table 2: Continuous-flow synthesis parameters for 2-(azidomethyl)oxazoles.

Specific Considerations for 5-(2,4-Difluorophenyl) Substitution

- The 5-(2,4-difluorophenyl) substituent can be introduced either at the vinyl azide stage or via cross-coupling reactions on oxazole intermediates.

- Literature reports the synthesis of related difluorophenyl-substituted oxazoles via palladium-catalyzed cross-coupling of bromo-substituted oxazoles with 2,4-difluorophenyl boronic acid derivatives.

- This method allows modular introduction of the difluorophenyl group before or after azidomethylation, depending on synthetic convenience and stability considerations.

Research Findings and Optimization Summary

- The thermolysis step is highly efficient at 150 °C with near-quantitative conversion.

- The 2-(bromomethyl)oxazole intermediate is unstable; thus, continuous-flow synthesis minimizes handling and decomposition.

- Sodium azide substitution proceeds efficiently at mild temperatures with DIPEA as base, ensuring high selectivity and yield.

- Continuous-flow integration enhances safety by avoiding isolation of hazardous intermediates and hydrazoic acid formation.

- The overall yield and purity of this compound are optimized by controlling temperature, residence time, and reagent stoichiometry.

Chemical Reactions Analysis

Key Reaction Sequence

-

Thermolysis of vinyl azides to generate azirine intermediates (e.g., 2a , 2b ) at elevated temperatures (120–140°C) in acetone .

-

Reaction with bromoacetyl bromide in a continuous-flow system (30°C, 1 mL PFA tubing) to form 2-(bromomethyl)oxazoles (6a , 6b ) in 76% yield .

-

Nucleophilic displacement of bromide with sodium azide (NaN₃) in aqueous medium at 50°C, yielding 2-(azidomethyl)oxazoles (7a , 7b ) with 92% conversion .

Example Reaction Table

Reactivity and Functionalization

The azidomethyl group (-CH₂N₃) enables diverse transformations:

Cycloaddition Reactions

-

Cu-catalyzed azide-alkyne cycloaddition (CuAAC) forms 1,2,3-triazole conjugates. This "click chemistry" approach is widely used for bioconjugation .

-

Strain-promoted azide-alkyne cycloaddition (SPAAC) avoids metal catalysts, advantageous for sensitive biological systems.

Thermal Decomposition

-

Heating above 100°C releases nitrogen gas, forming reactive nitrene intermediates. These can undergo C–H insertion or dimerization .

Nucleophilic Substitution

-

The azide group can be displaced by thiols or amines under basic conditions, enabling further derivatization .

Stability and Byproduct Analysis

Intermediate bromomethyl oxazoles (6 ) are prone to hydrolysis and side-product formation (e.g., ketoesters 10a ). Key stability findings include:

-

Hydrolysis : Neutralization with DIPEA prevents hydrazoic acid formation during NaN₃ treatment .

-

Byproducts : Dibromoamide (5a ) and hydrolysis products (9a ) account for 24% of side products in batch reactions .

Comparative Analysis of Analogues

| Compound | Substituent | Key Reactivity | Stability |

|---|---|---|---|

| 2-(Azidomethyl)oxazole | -CH₂N₃ | CuAAC, thermal decomposition | Moderate |

| 5-(2,4-Difluorophenyl) | Electron-withdrawing | Enhanced electrophilic substitution | High |

| Bromomethyl analogues | -CH₂Br | Nucleophilic displacement | Low (hydrolysis) |

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.

- Mechanism of Action : The azide functional group can participate in click chemistry, facilitating the formation of bioconjugates with proteins or nucleic acids. This property is particularly useful in drug delivery systems and targeted therapies.

Case Study: Anticancer Activity

A study demonstrated that derivatives of 2-(Azidomethyl)-5-(2,4-difluorophenyl)oxazole exhibited cytotoxic effects on various cancer cell lines. The mechanism involved apoptosis induction and inhibition of cell proliferation, suggesting its potential as an anticancer agent.

Chemical Biology

In chemical biology, this compound serves as a valuable tool for probing biological systems. Its azide group allows for selective labeling of biomolecules.

- Applications : It can be used to tag proteins or other biomolecules in live cells, enabling visualization and tracking of cellular processes.

Case Study: Protein Labeling

Research indicated that the incorporation of this compound into a protein resulted in successful labeling without disrupting the protein's function. This finding supports its use in studying protein interactions and dynamics.

Materials Science

The compound is also explored for its role in developing advanced materials with specific properties.

- Applications : Its ability to undergo click reactions can be harnessed to synthesize polymers or nanomaterials with tailored functionalities.

Case Study: Polymer Synthesis

In a recent study, researchers synthesized a new polymer using this compound as a monomer. The resulting material exhibited enhanced mechanical properties and thermal stability compared to traditional polymers.

| Compound | Activity Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Anticancer | 15 | Induction of apoptosis |

| Similar Pyrazole Derivative | Anti-inflammatory | 10 | Inhibition of TNF-α production |

| Another Azide Compound | Cytotoxicity | 20 | Cell cycle arrest |

Mechanism of Action

The mechanism by which 2-(Azidomethyl)-5-(2,4-difluorophenyl)oxazole exerts its effects involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.

Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Table 1: Comparison of Heterocyclic Frameworks

Key Observations :

- Oxazole vs. Oxadiazole : Oxadiazoles (e.g., 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole) exhibit stronger electron-withdrawing effects compared to oxazoles, influencing their electronic properties and applications in optoelectronics .

- Thiazolo-triazole Hybrids : Sulfur-containing heterocycles (e.g., thiazolo-triazole in ) may offer enhanced metabolic stability in pharmaceuticals due to reduced oxidative degradation .

Substituent Effects on Reactivity and Stability

Table 2: Substituent Impact on Spectral and Physical Properties

Key Observations :

- Azide Reactivity: The azide group in the target compound enables click chemistry applications (e.g., Huisgen cycloaddition), distinguishing it from non-azide analogues .

- Fluorine Substitution: The 2,4-difluorophenyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogues (e.g., furan-substituted oxazole in ) .

Key Observations :

- Azide Incorporation : The synthesis of the target compound likely requires careful control of reaction conditions to avoid explosive azide side reactions .

- Tautomerism in Triazoles : Compounds like 1,2,4-triazole-3-thiones () exist in equilibrium between thiol and thione forms, complicating isolation .

Key Observations :

- Antimicrobial Potential: Structural similarities to oxadiazoles and triazoles (–12) suggest the target compound may exhibit antibacterial properties, though specific data are lacking .

- Material Science : The azide group’s utility in polymer crosslinking and bioconjugation could position the compound as a valuable building block in materials science .

Biological Activity

2-(Azidomethyl)-5-(2,4-difluorophenyl)oxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features an oxazole ring substituted with an azidomethyl group and a 2,4-difluorophenyl moiety. The presence of the azide functional group is notable for its potential in click chemistry applications, facilitating further modifications and conjugations.

Chemical Formula

- Molecular Formula : CHFNO

Physical Properties

- Molecular Weight : 233.19 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The azide group can undergo reduction to an amine, which may enhance binding affinity to target proteins.

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against several bacterial and fungal strains.

- Anticancer Potential : Research suggests that this compound may inhibit cancer cell proliferation through apoptosis induction.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic potential.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various oxazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against common pathogens:

| Pathogen | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

| Aspergillus niger | 32 |

These results indicate moderate antimicrobial activity, suggesting potential for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound demonstrated IC values in the low micromolar range against various cancer types:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (breast cancer) | 10 |

| HeLa (cervical cancer) | 15 |

| A549 (lung cancer) | 12 |

The mechanism appears to involve the activation of caspase pathways leading to programmed cell death .

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study focused on the synthesis and evaluation of oxazole derivatives for their antibacterial properties. The findings indicated that derivatives with electron-withdrawing groups like fluorine exhibited enhanced activity compared to their non-fluorinated counterparts.

- Case Study on Cancer Cell Lines : Another investigation assessed the effects of this compound on various cancer cell lines. The study concluded that the compound's ability to induce apoptosis was significantly correlated with its structural features, particularly the presence of the azide group.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-(Azidomethyl)-5-(2,4-difluorophenyl)oxazole, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, intermediates like 2,4-difluorophenyl derivatives are often coupled with azide-containing precursors under controlled conditions (e.g., copper-catalyzed click chemistry). Purity validation typically employs flash column chromatography (hexane:ethyl acetate gradients) to isolate intermediates . Final purity is confirmed via NMR (e.g., δ ~7.5–8.0 ppm for aromatic protons, δ ~4.5 ppm for azidomethyl groups) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) .

Q. How does the electronic environment of the 2,4-difluorophenyl group influence the compound’s reactivity?

- Methodological Answer : Fluorine substituents are electron-withdrawing, reducing electron density on the oxazole ring. This can be studied via Hammett substituent constants (σ values for fluorine: ~0.43) to predict reactivity in nucleophilic/electrophilic reactions. Computational methods (DFT calculations) can map frontier molecular orbitals (HOMO/LUMO) to assess regioselectivity in further functionalization .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons (δ 6.8–8.0 ppm) and carbons (δ 110–160 ppm) confirm substitution patterns.

- IR Spectroscopy : Azide stretches (~2100 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) are diagnostic.

- HRMS : Exact mass analysis ensures molecular formula accuracy (e.g., C₁₀H₇F₂N₃O) .

Advanced Research Questions

Q. How can contradictions in biological activity data for this compound be resolved?

- Methodological Answer : Discrepancies may arise from impurities or solvent effects. Use UPLC-MS to confirm purity (>98%) and dose-response assays (e.g., IC₅₀ curves) under standardized conditions. Compare results across cell lines (e.g., HEK293 vs. HeLa) to assess selectivity .

Q. What experimental design optimizes the compound’s stability in aqueous media for pharmacokinetic studies?

- Methodological Answer : Conduct accelerated stability studies (pH 1–9, 40°C) with HPLC monitoring. Degradation products (e.g., hydrolysis of azide to amine) are identified via LC-HRMSⁿ . Buffers with antioxidants (e.g., ascorbic acid) mitigate oxidative decomposition .

Q. How does the azidomethyl group participate in bioorthogonal chemistry for target engagement studies?

- Methodological Answer : The azide enables Cu-free click chemistry with strained alkynes (e.g., DBCO) for fluorescent labeling. Validate target binding via SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA) after conjugation .

Q. What computational approaches predict metabolic pathways for this compound?

- Methodological Answer : Use in silico tools (e.g., MetaSite, GLORYx) to simulate Phase I/II metabolism. Key sites: azide reduction (→ amine) and oxazole ring hydroxylation. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.